molecular formula C14H24O B13741628 cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one CAS No. 24143-52-0

cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one

Cat. No.: B13741628
CAS No.: 24143-52-0
M. Wt: 208.34 g/mol
InChI Key: QQKVQRVPUCGGKW-UHFFFAOYSA-N
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Description

cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one is a bicyclic ketone featuring a fused norbornane-like structure with a tert-butyl substituent at the 6-position. This compound belongs to the octahydronaphthalenone family, characterized by a partially saturated naphthalene backbone and a ketone functional group. Its rigid bicyclic framework and bulky tert-butyl group contribute to unique steric and electronic properties, making it relevant in organic synthesis, fragrance chemistry, and as a precursor for chiral catalysts .

Key properties include:

  • Molecular Formula: C₁₄H₂₄O
  • Structure: A fused bicyclic system with cis,cis stereochemistry and a ketone at position 2.

Properties

CAS No.

24143-52-0

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

6-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one

InChI

InChI=1S/C14H24O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h10-12H,4-9H2,1-3H3

InChI Key

QQKVQRVPUCGGKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2CC(=O)CCC2C1

Origin of Product

United States

Biological Activity

Cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group transformations. The precise synthetic pathway can vary, but it often includes the use of catalytic hydrogenation and selective oxidation techniques to achieve the desired stereochemistry.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several key properties:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. For instance, a study published in the Journal of Natural Products reported that derivatives of octahydronaphthalene compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable case study involved its effects on human breast cancer cells, where it was shown to inhibit cell proliferation and promote programmed cell death through the activation of caspase pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective effect of this compound. Research has suggested that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound was tested using the disc diffusion method, showing significant inhibition zones compared to control groups. The minimum inhibitory concentration (MIC) values were determined, revealing effective concentrations for clinical application.

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Case Study 2: Apoptosis Induction in Cancer Cells

In a controlled laboratory setting, this compound was administered to MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound, indicating its potential as an anticancer agent.

Treatment Concentration (µM)% Apoptosis
Control5
1020
2545
5075

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound is compared to cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (), a bicyclic pyrrolidine derivative with a tert-butyl ester and ketone group. While both compounds share a bicyclic framework and tert-butyl substituent, critical differences exist:

Property cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Core Structure Octahydronaphthalenone Cyclopenta[c]pyrrole
Functional Groups Ketone (C=O) Ketone (C=O) + Carboxylate ester (COO-tert-butyl)
Substituent Position tert-Butyl at C6 tert-Butyl ester at C2
Boiling Point Not reported 320°C (estimated)
Flash Point Not reported 147°C
Stability Stable under recommended storage Stable but incompatible with strong oxidizers

Physicochemical Properties

The tert-butyl group in both compounds enhances steric hindrance, reducing reactivity with nucleophiles. However, the carboxylate ester in the cyclopenta[c]pyrrole derivative introduces polarity, increasing solubility in polar solvents compared to the purely hydrocarbon-dominated octahydronaphthalenone .

Reactivity and Stability

  • Octahydronaphthalenone: The rigid structure limits ring-opening reactions, favoring selective ketone transformations (e.g., reductions or Grignard additions).
  • Cyclopenta[c]pyrrole Carboxylate : The ester group undergoes hydrolysis under acidic/basic conditions, while the ketone remains reactive. Stability concerns include incompatibility with oxidizing agents .

Research Implications and Data Gaps

The cyclopenta[c]pyrrole analog provides insights into steric effects but differs significantly in reactivity due to its carboxylate group. Further studies are needed to:

  • Quantify boiling points, solubility, and thermal stability of the octahydronaphthalenone.
  • Explore catalytic applications leveraging its rigid framework.

Preparation Methods

Chemical and Structural Overview

Property Description
Molecular Formula C14H24O
Molecular Weight 208.34 g/mol
CAS Numbers 24143-52-0, 24817-24-1, 24817-28-5
Synonyms 6-tert-butyloctahydronaphthalen-2(1H)-one, 6alpha-tert-Butyl-3,4,4abeta,5,6,7,8,8abeta-octahydronaphthalen-2(1H)-one
Structural Features Bicyclic octahydronaphthalene with cis-6-tert-butyl and cis-2-ketone groups

The compound’s stereochemistry is critical, with the cis,cis-configuration influencing its chemical behavior and synthetic accessibility.

Preparation Methods Analysis

Catalytic Hydrogenation of 2-tert-Butylphenol Derivatives

One of the most documented synthetic approaches to compounds structurally related to cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one involves catalytic hydrogenation of 2-tert-butylphenol or its derivatives. This method is particularly effective for introducing the cis-configuration in the cyclohexanol or cyclohexanone ring systems that are precursors or analogues of the target compound.

Key Features of the Method:
  • Catalysts: Raney nickel-iron catalysts are preferred due to their high activity and selectivity toward cis-isomers. These catalysts can be used in dry or moist conditions.
  • Reaction Conditions: Hydrogenation is carried out at temperatures ranging from 50 to 200 °C, preferably 90 to 130 °C, under hydrogen pressures between 1 and 100 bar, optimally 10 to 20 bar.
  • Reaction Time: Typically between 2 and 100 hours, with 5 to 20 hours being optimal for high yield.
  • Substrate Ratios: The mass ratio of 2-tert-butylphenol to 2-tert-butylcyclohexyl acetate (a co-substrate) varies from 100:1 to 0.2:1, preferably 7:1 to 9:1.
  • Yield and Selectivity: The process achieves a high cis/trans ratio of approximately 95:5, indicating excellent stereochemical control.

This method results in the formation of cis-2-tert-butylcyclohexanol, which can be further oxidized or modified to yield this compound or related ketones.

Parameter Range / Value
Catalyst Raney nickel-iron (dry or moist)
Catalyst composition Ni: 60-95%, Fe: 2-40%, Al: 1-20%
Temperature 50-200 °C (optimal 90-130 °C)
Hydrogen pressure 1-100 bar (optimal 10-20 bar)
Reaction time 2-100 hours (optimal 5-20 hours)
Substrate ratio (phenol:acetate) 100:1 to 0.2:1 (optimal 7:1 to 9:1)
Cis/trans ratio 95:5

Comparative Table of Preparation Methods

Method Key Reagents / Catalysts Conditions Yield / Selectivity Notes
Catalytic hydrogenation of 2-tert-butylphenol Raney Ni-Fe catalyst, H2 90-130 °C, 10-20 bar H2, 5-20 h Cis/trans ~95:5 High stereoselectivity; scalable
Multi-step enamine synthesis Enamine intermediates, NBS, Et3N Multi-step, moderate temps Up to 85% yield (final step) Enables functional group diversity; confirmed by X-ray

Research Findings and Discussion

  • The catalytic hydrogenation method is well-established for producing cis-substituted cyclohexanol derivatives with high stereoselectivity, which can be adapted to synthesize this compound by further oxidation or ring fusion steps.
  • Multi-step synthetic routes provide flexibility in introducing substituents and controlling stereochemistry but may require more elaborate purification and longer reaction times.
  • Stereochemical confirmation by X-ray crystallography and nuclear magnetic resonance techniques (NOESY) is critical to ensure the cis,cis configuration.
  • The choice of method depends on the desired scale, available starting materials, and required purity.

Q & A

Basic: What are the optimal synthetic routes for cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one, and how can stereochemical purity be ensured?

Methodological Answer:
The synthesis of this compound typically involves stereoselective hydrogenation of naphthalenone precursors or cyclization of substituted cyclohexenone intermediates. For example, analogous naphthalenone derivatives (e.g., 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one) are synthesized via base-catalyzed condensation reactions using sodium hydroxide in ethanol . To ensure cis,cis stereochemical purity:

  • Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation.
  • Monitor reaction progress with HPLC coupled with chiral columns to resolve enantiomers.
  • Validate stereochemistry via NOESY NMR to confirm spatial proximity of substituents .

Basic: How can spectroscopic techniques (FTIR, NMR, THz) be applied to characterize this compound’s structure and dynamics?

Methodological Answer:

  • FTIR : Identify carbonyl (C=O) stretching vibrations near 1700 cm⁻¹ and tert-butyl C-H bending modes at ~1370 cm⁻¹. Compare with computed vibrational spectra to resolve ambiguities .
  • NMR : Use 13C^{13}\text{C} DEPT to distinguish quaternary carbons (e.g., tert-butyl group) and 1H^{1}\text{H} COSY to map coupling in the octahydronaphthalenone ring .
  • THz Spectroscopy : Analyze low-frequency vibrational modes (0.5–6.3 THz) to study crystal packing effects. Prepare samples as PE pellets to mimic solid-state conditions .

Advanced: What computational methods are suitable for predicting the conformational stability of this compound?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate Gibbs free energy differences between conformers.
  • Use Molecular Dynamics (MD) simulations in explicit solvent (e.g., chloroform) to model flexibility of the octahydronaphthalenone ring.
  • Validate predictions against experimental data (e.g., X-ray crystallography or variable-temperature NMR) to identify discrepancies arising from crystal packing vs. isolated-molecule assumptions .

Advanced: How can contradictions between experimental and computational data on this compound’s reactivity be resolved?

Methodological Answer:

  • Case Study : If computed activation energies for a reaction pathway conflict with experimental kinetics:
    • Re-optimize computational models using higher-level theory (e.g., CCSD(T)) or solvent-effect corrections (e.g., PCM).
    • Re-examine experimental conditions (e.g., side reactions, impurities) via GC-MS or LC-TOF.
    • Perform isotopic labeling (e.g., 18O^{18}\text{O}) to trace mechanistic pathways .

Advanced: What strategies are effective for studying the bioactivity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Enzyme Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450) due to the compound’s lipophilic tert-butyl group.
  • Assay Design :
    • Use fluorescence-based substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) for real-time monitoring of protease inhibition .
    • Calculate IC50_{50} values via dose-response curves and validate with Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Molecular Docking : Perform blind docking with AutoDock Vina to predict binding poses, followed by MD simulations to assess stability .

Advanced: How can the environmental persistence or degradation pathways of this compound be evaluated?

Methodological Answer:

  • Photodegradation Studies : Expose the compound to UV light (254 nm) in aqueous solutions and analyze degradation products via LC-HRMS. Compare with EPA guidelines for polycyclic ketones .
  • Microbial Degradation : Screen soil microbiota for catabolic activity using 14C^{14}\text{C}-labeled compound and monitor CO2_2 evolution.
  • QSAR Modeling : Predict biodegradability using topological descriptors (e.g., molecular connectivity indices) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.
  • Storage : Keep in amber glass vials under inert gas (N2_2) to prevent oxidation.
  • Waste Disposal : Treat as halogen-free organic waste and incinerate at >1000°C to prevent environmental release .

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